3-Aminopropan-1-ol hydrochloride

Catalog No.
S674789
CAS No.
14302-46-6
M.F
C3H10ClNO
M. Wt
111.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Aminopropan-1-ol hydrochloride

CAS Number

14302-46-6

Product Name

3-Aminopropan-1-ol hydrochloride

IUPAC Name

3-aminopropan-1-ol;hydrochloride

Molecular Formula

C3H10ClNO

Molecular Weight

111.57 g/mol

InChI

InChI=1S/C3H9NO.ClH/c4-2-1-3-5;/h5H,1-4H2;1H

InChI Key

RIAJTMUAPNIDSS-UHFFFAOYSA-N

SMILES

C(CN)CO.Cl

Canonical SMILES

C(CN)CO.Cl

3-Aminopropan-1-ol hydrochloride is the hydrochloride salt of 3-aminopropan-1-ol, a clear colorless to slightly yellow liquid with a fishy odor. Its molecular formula is C₃H₉NO, and it has a molecular weight of approximately 75.11 g/mol . This compound exhibits hygroscopic properties and is miscible with water, alcohols, and other solvents like ether and acetone .

The specific mechanism of action of 3-aminopropan-1-ol hydrochloride depends on its application.

  • In corrosion inhibition: It may form a protective layer on metal surfaces, hindering the interaction between the metal and corrosive agents.
  • As a starting material: Its mechanism of action in further syntheses depends on the specific reaction involved.

Starting Material for Pharmaceutical Synthesis:

-Aminopropan-1-ol hydrochloride serves as a crucial starting material in the synthesis of various pharmaceuticals, particularly beta-lactam antibiotics. These antibiotics are a widely used class of drugs known for their effectiveness against bacterial infections. Studies have shown that 3-aminopropan-1-ol hydrochloride can be readily converted into key precursors for the synthesis of diverse beta-lactam antibiotics, including penicillins and cephalosporins.

Industrial Applications:

Beyond pharmaceuticals, 3-Aminopropan-1-ol hydrochloride finds application in various industrial processes. Its unique chemical properties, such as its ability to act as a corrosion inhibitor and carbon dioxide absorbent, make it valuable in different sectors:

  • Water and Metal Treatment: Research suggests that 3-Aminopropan-1-ol hydrochloride can effectively inhibit corrosion in water treatment systems and metal processing industries.
  • Textile Industry: Studies have demonstrated its effectiveness as a curing agent for specific textile resins, contributing to improved fabric properties [].

Research into Biological Activity:

  • Neurological Effects: Some preliminary research suggests that 3-Aminopropan-1-ol may interact with specific neurotransmitter systems in the brain, potentially influencing behavior and cognition []. However, further investigation is needed to understand the full extent and implications of these interactions.

  • Neutralization: It reacts with acids to form salts and water in an exothermic reaction.
  • Formation of Salts: The compound can form different salts such as nitrate, sulfate, and phosphate, which are useful in textile resin curing processes .
  • Reactivity with Isocyanates: It may be incompatible with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides .

3-Aminopropan-1-ol hydrochloride has shown various biological activities:

  • Corrosion Inhibition: It acts as a corrosion inhibitor in metal treatments and water treatment applications .
  • Pharmaceutical Intermediate: The compound serves as a precursor in the synthesis of beta-lactam antibiotics .
  • Humectant Properties: It is used as a humectant in food and cosmetic formulations due to its ability to retain moisture.

Various methods exist for synthesizing 3-aminopropan-1-ol hydrochloride:

  • Reduction of Amino Acids: The compound can be synthesized by reducing amino acids or their derivatives.
  • Alkylation Reactions: Alkylation of ammonia or amines with appropriate alkyl halides can yield this compound.
  • Direct Amination: Direct amination of propylene oxide or related compounds under controlled conditions can also produce 3-amino-1-propanol .

The applications of 3-amino-1-propanol hydrochloride are extensive:

  • Emulsifier Production: It is used in the production of anionic emulsifiers and nonionic polyethylene emulsions .
  • Textile Industry: Its salts are utilized for balanced curing actions in textile resins.
  • Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Corrosion Inhibitor: Applied in water treatment and metal treatment processes to prevent corrosion .

Research on the interactions involving 3-amino-1-propanol hydrochloride indicates:

  • Toxicity Concerns: The compound can be harmful if inhaled or ingested and may cause skin burns upon contact. Therefore, safety precautions are necessary when handling this chemical .
  • Biocompatibility: Some studies suggest that its derivatives may exhibit biocompatibility suitable for pharmaceutical applications.

Several compounds share structural similarities with 3-amino-1-propanol hydrochloride. Here’s a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
2-Aminopropan-1-olC₃H₉NOContains amino group at the second carbon; used mainly as a solvent.
1-Aminopropan-2-olC₃H₉NOPrimary amine at the first carbon; less common than 3-amino variant.
2-AminoethanolC₂H₇NOShorter chain; widely used as a solvent and intermediate but lacks the unique properties of propanolamines.

Uniqueness of 3-Aminopropan-1-ol Hydrochloride

The unique combination of both primary amine and primary alcohol functional groups allows 3-amino-1-propanol hydrochloride to participate in diverse

Traditional Raney Nickel Catalysis

The catalytic hydrogenation of ethylene cyanohydrin represents the predominant industrial method for producing 3-aminopropan-1-ol, which can subsequently be converted to its hydrochloride salt. This process employs Raney nickel as the primary catalyst, demonstrating exceptional efficiency under optimized reaction conditions. The hydrogenation reaction typically occurs at temperatures ranging from 100 to 140 degrees Celsius under hydrogen pressures of 60 to 80 kilopascals. Industrial implementations utilize fixed-bed reactors with carefully distributed catalyst layers to maximize conversion efficiency and product selectivity.

The conventional process involves mixing hydroxypropionitrile and ammonia in a mass ratio of 1:2.6, followed by catalytic hydrogenation using Raney nickel at 103 degrees Celsius and 10 kilopascals pressure. The hydrogenation reaction time extends to 24 minutes under these conditions, achieving conversion rates as high as 99 percent with recovery rates of 3-aminopropan-1-ol exceeding 90 percent. The process demonstrates remarkable robustness, with the catalyst maintaining activity across multiple reaction cycles when properly regenerated.

Advanced Rhenium-Modified Nickel Systems

Contemporary developments in catalyst design have introduced rhenium-modified nickel catalysts that demonstrate superior performance in nitrile hydrogenation reactions. The nickel-rhenium on silica catalyst system achieves selectivities exceeding 96 percent at complete conversion during 3-hydroxypropionitrile hydrogenation to 3-aminopropan-1-ol. The rhenium modification enhances hydrogen dissociation capabilities while improving intermediate adsorption characteristics, resulting in exceptional long-term stability compared to conventional Raney nickel systems.

The contributive role of rhenium in these catalyst systems extends beyond simple promotional effects, fundamentally altering the electronic structure of nickel active sites. Density functional theory calculations demonstrate that rhenium incorporation modifies the binding energies of reaction intermediates, facilitating rapid hydrogen transfer while preventing excessive hydrogenation of aromatic systems. This electronic modification proves particularly beneficial for maintaining high selectivity toward primary amine formation while suppressing secondary amine byproduct generation.

Comparative studies between conventional Raney nickel and rhenium-modified systems reveal substantial improvements in catalyst longevity and resistance to deactivation. The rhenium-modified catalysts maintain consistent activity levels for extended reaction periods, demonstrating reduced susceptibility to catalyst poisoning and sintering. These performance characteristics translate directly into enhanced economic viability for industrial implementations, reducing catalyst replacement costs and process downtime.

PropertyValueReference
Molecular FormulaC₃H₁₀ClNO [7]
Molecular Weight (g/mol)111.57 [7]
CAS Number14302-46-6 [7]
AppearanceWhite crystalline solid [7]
SolubilityHighly soluble in water, miscible with alcohols [5] [9]
Boiling Point (°C)187.5 (at 760 mmHg) [24]
Flash Point (°C)79.4 [24]
Density (g/cm³)0.989 (at 20°C) [26]
pH (20°C)11.6 [26]
Hygroscopic NatureYes [5] [9]

Applications in Biotechnology and Chemical Processes

Precursor in D-Panthenol Biosynthesis

3-Aminopropan-1-ol hydrochloride serves as a crucial precursor in the biosynthetic production of D-panthenol, a compound widely utilized in pharmaceutical, cosmetic, and feed industries [3] [12]. The biosynthetic pathway involves the enzymatic condensation of 3-aminopropanol with D-pantolactone or through the pantothenate biosynthetic pathway using pantothenate synthetase [3] [12] [17]. Recent advances in metabolic engineering have demonstrated the successful establishment of de novo biosynthesis of D-panthenol in engineered Escherichia coli from glucose with supplementation of 3-aminopropanol [3] [12].

The pantothenate synthetase enzyme exhibits broad substrate specificity, accepting 3-aminopropanol as an alternative to the natural substrate β-alanine [14] [28]. Structure-guided rational protein engineering of pantothenate synthetase has been applied to improve catalytic activities towards 3-aminopropanol [3] [12]. The engineered variant M3, containing mutations F62L/R123Q/R189I, demonstrated a 3.77-fold increase in D-panthenol production compared to wild-type pantothenate synthetase [3] [12]. This improvement resulted from the destruction of the hydrogen network between residues R123/R189 and the carboxyl group of β-alanine, enhancing the enzyme's affinity for 3-aminopropanol [3] [12].

D-Panthenol Biosynthesis Performance Data

Strain/ConditionD-Panthenol Production (mg/L)D-Pantoate Production (g/L)Enhancement FactorReference
Wild-type E. coli0N/ABaseline [3] [12]
Initial engineered strain31.6N/A1x [3] [12]
Medium optimized strain184.2N/A5.8x [3] [12]
Protein engineered PS (M3 variant)694.2N/A3.77x vs wild-type PS [3] [12]
NADPH enhanced strain1200+N/A1.7x vs M3 [3] [12]
Final strain DPN13 (shake flask)1469.3N/A46.5x vs initial [3] [12]
Final strain (5L bioreactor)13200N/A418x vs initial [3] [12]
D-pantoate production (bioreactor)N/A24.1Highest reported [3] [12]

The optimization of fermentation medium and pyruvate pool enhanced D-panthenol production from 31.6 milligrams per liter to 184.2 milligrams per liter [3] [12]. Further enhancements through cofactor regeneration and pentose phosphate pathway modification resulted in improved NADPH supply, with the final engineered strain DPN13 achieving peak production of 1469.3 milligrams per liter in shake flask conditions [3] [12]. Fed-batch fermentation in a 5-liter bioreactor yielded the highest reported titers of D-pantoate and D-panthenol at 24.1 grams per liter and 13.2 grams per liter, respectively [3] [12].

The enzymatic mechanism involves the formation of a pantoyl adenylate intermediate through ATP-dependent activation of pantoic acid, followed by nucleophilic attack by 3-aminopropanol [27] [28]. Crystal structure analysis of pantothenate synthetase complexes reveals that the enzyme accommodates 3-aminopropanol through specific binding interactions within the active site cavity [27]. The flexible wall of the active site becomes ordered when the intermediate is formed, protecting it from hydrolysis and facilitating the condensation reaction [27].

Role in Nonviral Gene Therapy Platforms

3-Aminopropan-1-ol hydrochloride plays a significant role in nonviral gene therapy platforms, particularly as a component in polymeric nanoparticle formulations designed for enhanced gene delivery [19] [20] [23]. The compound contributes to the development of poly(beta-amino ester) nanoparticles that demonstrate superior transfection efficiency compared to conventional delivery systems [19] [20]. These biodegradable polymeric nanoparticles address key challenges in gene delivery, including cellular internalization, endosomal escape, and targeted nucleic acid release [20].

Poly(beta-amino ester) nanoparticles incorporating 3-aminopropan-1-ol derivatives have shown remarkable performance in hard-to-transfect cell lines [19] [23]. Research demonstrates that the lead polymer structure, poly(1,4-butanediol diacrylate-co-4-amino-1-butanol) end-modified with 1-(3-aminopropyl)-4-methylpiperazine, forms nanoparticles with herpes simplex virus type I thymidine kinase DNA that are 138 ± 4 nanometers in size with a zeta potential of 13 ± 1 millivolts [23]. These formulations achieved enhanced gene delivery efficiency and reduced toxicity compared to leading commercial reagents such as Lipofectamine 2000 [23].

Gene Therapy Applications Data

Delivery SystemTransfection EfficiencyCell Type/ApplicationKey AdvantageReference
PBAE NanoparticlesUp to 95% encapsulationHard-to-transfect cells (Jurkat)Sustained release profile [19]
DOTAP Lipoplexes2-fold enhancementHuman liver-derived cellsReduced toxicity [8]
Polymeric Gene VectorsNearly 100% in cancer cellsHepatoma cells vs hepatocytes500-fold cancer cell specificity [22]
LipopolyplexesEnhanced immune activationDendritic cells for vaccinationIncreased antibody titers [20]
PBAE-coated SystemsHigh gene knockdownsiRNA delivery applicationsEnhanced cellular internalization [20]

The encapsulation efficiency of 3-aminopropan-1-ol-based nanocarriers reaches up to 95% across various DNA to polymer weight ratios, demonstrating effective nucleic acid condensation [19]. The cationic nature of the polymer provides necessary surface charge while effectively trapping plasmid DNA within the nanocarrier structures [19]. DNA release profiles show sustained release characteristics beneficial for gene delivery applications, with minimal release during the initial three hours followed by gradual sustained release [19].

Confocal microscopy studies confirm successful internalization of polymeric nanocarriers and localization of labeled nucleic acids within target cells [19]. The nanoparticles demonstrate stability in physiological conditions, with complete dissociation occurring only at heparin concentrations of 1 microgram or higher, indicating appropriate stability for biological applications [19]. Surface elemental analysis reveals the presence of carbon, nitrogen, and phosphorus consistent with the expected composition of poly(beta-amino ester) polymers and encapsulated nucleic acids [19].

Lipopolyplexes containing 3-aminopropan-1-ol components have demonstrated enhanced immunization efficacy in vaccination applications [20]. Studies show increased interferon-β levels in serum six hours after vaccination, enhanced T cell activation measured as CD69 upregulation, and increased interferon-γ secretion by lymph node cells upon restimulation [20]. These formulations promoted antigen-specific killing of B16-OVA melanoma cells and decreased metastatic tumor nodules in mouse lung models [20].

Solvent and Stabilizer in Chemical Systems

3-Aminopropan-1-ol hydrochloride functions as an effective solvent and stabilizer in various chemical systems due to its unique physicochemical properties [26] [30]. The compound serves as a pH modifier, co-reactant, dispersing aide, and emulsion film-forming aide in diverse industrial applications [26]. Its miscibility with water, alcohols, ethers, acetone, and chloroform makes it versatile for use in multiple solvent systems [5] [9] [26].

The compound exhibits a basic pH of 11.6 at 20°C, making it valuable as a pH modifier in chemical formulations [26]. Its hygroscopic nature allows for moisture regulation in chemical systems, while its compatibility with various organic solvents enables its use in mixed solvent systems [5] [9] [26]. The compound demonstrates stability under normal storage conditions but requires protection from strong oxidizing agents [5] [9].

Applications in Chemical Systems

Application AreaSpecific FunctionKey Research FindingsReference
D-Panthenol BiosynthesisPrecursor substrate for pantothenate synthetaseEngineered E. coli achieved 13.2 g/L D-panthenol production [3] [12]
Nonviral Gene TherapyComponent in polymeric nanoparticle formulationsEnhanced gene delivery efficiency in hard-to-transfect cells [19] [20] [23]
Chemical Solvent SystemsStabilizing agent in chemical reactionspH modifier and co-reactant in various chemical systems [26] [30]
Pharmaceutical SynthesisIntermediate in beta-lactam antibiotic synthesisServes as precursor for diverse pharmaceutical compounds [2] [5]
Corrosion InhibitionMetal treatment and water treatment applicationsEffective in formulating protective coatings for metals [2] [5] [30]
Emulsifier ProductionProduction of anionic and nonionic emulsifiersUsed in textile resin curing applications [2] [5] [9]

In pharmaceutical synthesis applications, 3-aminopropan-1-ol hydrochloride serves as an intermediate in the preparation of beta-lactam antibiotics [2] [5]. The compound's amine functionality enables nucleophilic reactions essential for antibiotic synthesis pathways [2]. Its hydrochloride salt form provides enhanced stability and solubility characteristics compared to the free base form [2].

Corrosion inhibition applications utilize the compound's ability to form protective films on metal surfaces [2] [5] [30]. The amino group can coordinate with metal surfaces while the hydroxyl group provides additional binding interactions [2] [5]. This dual functionality makes it effective in water treatment applications where metal protection is required [2] [5] [30].

The compound's role in emulsifier production involves its use in creating anionic and nonionic polyethylene emulsions [2] [5] [9]. Its salts, including the hydrochloride form, demonstrate balanced curing action with selected textile resins [2] [5] [9]. The amphiphilic nature of the molecule, with both hydrophilic and hydrophobic characteristics, contributes to its effectiveness as an emulsifying agent [2] [5].

In polymer production applications, 3-aminopropan-1-ol serves as a building block for polyurethane synthesis [30]. The compound acts as a chain extender or cross-linking agent in polyurethane formulations used for coatings, adhesives, and foams [30]. Its dual functionality as both an amine and alcohol provides multiple reaction sites for polymer chain formation [30].

The compound's applications in biochemical research involve its use in studying enzyme activity and protein interactions [30]. Researchers utilize its structural similarity to natural amino alcohols to investigate biological processes and metabolic pathways [15]. Its incorporation into phospholipid analogs has been studied for understanding cellular membrane composition and function [15].

Industrial applications extend to ink, polish, and cleaner dispersion systems where the compound acts as a wetting aid and dispersing agent [26]. Its surface-active properties enable uniform distribution of active components in formulated products [26]. The compound's thermal stability, with a boiling point of 187.5°C, allows for use in elevated temperature processing conditions [24] [26].

Thermal decomposition of 3-Aminopropan-1-ol hydrochloride occurs through multiple mechanistic pathways, with the extent of degradation being highly dependent on temperature and exposure duration. Under controlled laboratory conditions at 100°C, the compound exhibits thermal degradation ranging from 1.5% to 2.3% over an 8-hour period [1] [2]. The primary thermal decomposition products include carbon oxides, hydrogen chloride, and nitrogen oxides, indicating the breakdown of both the organic framework and the hydrochloride salt moiety [1] [2].
The oxidative degradation pathways of 3-Aminopropan-1-ol hydrochloride demonstrate significantly higher susceptibility compared to thermal decomposition alone. When exposed to hydrogen peroxide (30% volume/volume) under reflux conditions, the compound undergoes extensive oxidative breakdown, with degradation extents reaching 13.8% to 14.0% within 30 minutes [3]. This rapid oxidation process primarily yields ketones and aldehydes as the predominant degradation products, suggesting that the primary alcohol group undergoes oxidation to form carbonyl-containing compounds [3].

The oxidative degradation mechanism involves the attack of reactive oxygen species on the amino alcohol structure. The primary alcohol group at the terminal carbon position is particularly vulnerable to oxidation, converting first to an aldehyde intermediate and subsequently to carboxylic acid derivatives under prolonged exposure conditions [4]. The amino group can also participate in oxidative reactions, leading to the formation of nitroso compounds and ultimately nitrogen oxides under severe oxidative stress [4].

Studies investigating the kinetics of oxidation using diperiodatoargentate(III) as an oxidizing agent have revealed that 3-Aminopropan-1-ol undergoes a two-step oxidation process. The first step involves the formation of a silver(III) complex with the amino alcohol, followed by the rate-determining reduction of the silver(III) center. The overall reaction rate constant for this process has been determined to be 0.50 × 10² dm³ mol⁻¹ s⁻¹, with both steps showing inverse dependence on periodate and hydroxide ion concentrations [4].

Research findings indicate that the thermal stability of 3-Aminopropan-1-ol hydrochloride is significantly enhanced compared to its free base form. The hydrochloride salt exhibits a melting point range of 32°C to 34°C and maintains structural integrity up to its decomposition temperature [5] [6]. However, prolonged exposure to elevated temperatures results in the gradual decomposition of the compound, with the liberation of hydrogen chloride gas being one of the earliest observable degradation events [5] [6].

Microbial Breakdown in Wastewater Systems

The microbial degradation of 3-Aminopropan-1-ol hydrochloride in wastewater systems represents a complex biochemical process involving multiple bacterial species and enzymatic pathways. Biodegradation studies have demonstrated that the compound exhibits ready biodegradability under aerobic conditions, with degradation rates of 86% achieved within 28 days of exposure to activated sludge systems [7].

The primary microbial degradation pathway involves the enzymatic action of aminopropanol kinase, an enzyme that has been identified in various bacterial species including Pseudomonas aeruginosa, Rhodococcus jostii, and Mycobacterium smegmatis [8]. This enzyme catalyzes the phosphorylation of the amino alcohol, converting it to 1-amino-2-propanol phosphate, which subsequently undergoes further enzymatic breakdown through phospholyase-dependent pathways [8].

In Rhodococcus and Mycobacterium species, the degradation occurs within specialized bacterial microcompartments known as RMM (Rhodococcus and Mycobacterium microcompartment) systems. These microcompartments encapsulate the enzymatic pathway, allowing for efficient conversion of aminopropanol to propionyl-CoA, which can then be incorporated into central metabolic pathways [8]. The RMM system includes four key enzymes: aminopropanol dehydrogenase, aminopropanol kinase, aminotransferase, and propionaldehyde dehydrogenase, working in concert to achieve complete mineralization of the compound [8].

The biodegradation process in wastewater treatment systems typically proceeds through multiple stages. Initial degradation involves the deamination of the amino group, catalyzed by amino acid deaminases, resulting in the formation of propionaldehyde and ammonia [8]. The propionaldehyde intermediate is subsequently oxidized to propionic acid through the action of aldehyde dehydrogenases [8]. Finally, the propionic acid undergoes β-oxidation or enters the tricarboxylic acid cycle for complete mineralization to carbon dioxide and water [8].

Activated sludge systems demonstrate particularly efficient degradation of 3-Aminopropan-1-ol hydrochloride, with removal efficiencies exceeding 90% under optimal operational conditions [7]. The degradation rate is influenced by several factors including pH, temperature, dissolved oxygen levels, and the presence of other organic substrates. Optimal degradation occurs at pH values between 7.0 and 8.5, with temperatures ranging from 20°C to 35°C providing maximum enzymatic activity [7].

Studies on the fate of 3-Aminopropan-1-ol hydrochloride in various bacterial cultures have revealed that different microorganisms exhibit varying degrees of degradation efficiency. Pseudomonas aeruginosa demonstrates rapid initial degradation rates, typically achieving 50% removal within 6 to 12 hours of exposure [8]. In contrast, Mycobacterium smegmatis exhibits slower but more complete degradation, with near-complete mineralization achieved within 48 to 72 hours [8].

The microbial degradation products include various organic acids, aldehydes, and ultimately carbon dioxide and water under complete mineralization conditions. Intermediate products such as propionaldehyde, propionic acid, and acetate have been identified in degradation studies, indicating the stepwise nature of the biodegradation process [8]. The formation of these intermediates is transient, with their concentrations typically peaking within the first 24 hours of degradation and subsequently declining as further enzymatic breakdown occurs [8].

Photodegradation and Radical-Mediated Reactions

The photodegradation of 3-Aminopropan-1-ol hydrochloride occurs through multiple mechanistic pathways, with the extent and rate of degradation being strongly dependent on the wavelength and intensity of incident radiation. Under ultraviolet light exposure for 24 hours, the compound exhibits minimal photolytic degradation, with only 0.1% to 0.5% of the material undergoing decomposition [3]. This relatively low photodegradation rate suggests that direct photolysis is not a significant environmental fate pathway under typical atmospheric conditions.
The photodegradation mechanism involves the absorption of ultraviolet radiation by the amino alcohol chromophore, leading to electronic excitation and subsequent bond cleavage reactions. The amino group serves as the primary chromophore, absorbing radiation in the UV-B and UV-C regions (280-315 nm and 200-280 nm, respectively) [9]. Upon excitation, the compound can undergo several competing photochemical reactions, including direct bond cleavage, rearrangement reactions, and energy transfer processes [9].

Studies on structurally related aminopropanol derivatives have demonstrated that photodegradation can proceed through radical-mediated mechanisms. The initial photolysis step generates amino radicals and hydroxyl radicals, which can subsequently participate in chain reactions leading to further degradation [10]. These radical species exhibit high reactivity and can attack other molecules of the parent compound, resulting in cascade degradation processes [10].

The photodegradation products of 3-Aminopropan-1-ol hydrochloride include various aldehydes, ketones, and carboxylic acids, depending on the specific reaction conditions and radiation wavelength [9]. Under UV-C irradiation, complete mineralization can occur, resulting in the formation of carbon dioxide, ammonia, and water as the ultimate degradation products [9]. However, under less energetic UV-A and UV-B radiation, partial degradation predominates, yielding organic fragments that may retain some degree of biological activity [9].

Hydroxyl radical-mediated degradation represents a particularly important pathway in atmospheric and aquatic environments. Hydroxyl radicals, generated through various photochemical processes, can initiate degradation of 3-Aminopropan-1-ol hydrochloride through hydrogen abstraction and addition reactions [11]. The degradation rate constant with hydroxyl radicals has been estimated to be approximately 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, indicating moderate reactivity under atmospheric conditions [11].

The environmental significance of photodegradation varies considerably depending on the specific environmental compartment. In surface waters, photodegradation can contribute to the overall removal of 3-Aminopropan-1-ol hydrochloride, particularly in shallow, clear water bodies with high UV penetration [12]. The photodegradation half-life in surface waters is estimated to range from 24 to 72 hours under direct sunlight conditions [12].

In atmospheric environments, photodegradation represents a relatively minor fate pathway due to the low volatility of the compound. However, for any airborne fraction, photolysis can occur rapidly with half-lives ranging from 1 to 4 hours under intense UV radiation [12]. The atmospheric degradation primarily occurs through reaction with hydroxyl radicals and other photochemically generated oxidants [12].

The photostability of 3-Aminopropan-1-ol hydrochloride has been evaluated under various stress conditions according to International Conference on Harmonisation (ICH) guidelines. These studies have demonstrated that the compound exhibits good photostability under normal storage and handling conditions, with degradation rates remaining below 2% after extended exposure to standard photostability test conditions [13].

Research on photodegradable aminopropanol derivatives has revealed that structural modifications can significantly influence photodegradation behavior. The introduction of electron-withdrawing groups or aromatic moieties can enhance photodegradation susceptibility, while the hydrochloride salt form generally exhibits enhanced photostability compared to the free base [10]. These findings have important implications for the environmental fate assessment of 3-Aminopropan-1-ol hydrochloride and related compounds [10].

Other CAS

14302-46-6

Dates

Last modified: 08-15-2023

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